![molecular formula C18H15FN4O2 B2607830 8-fluoro-2-(6-methylnicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034348-71-3](/img/structure/B2607830.png)

8-fluoro-2-(6-methylnicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

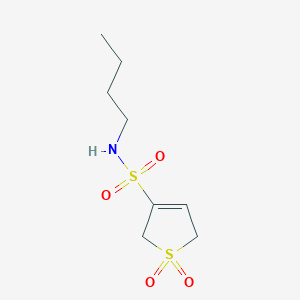

“8-fluoro-2-(6-methylnicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a chemical compound with the molecular formula C18H15FN4O2. It is a derivative of pyrimidine, a class of compounds that have received much interest due to their diverse biological potential . Many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .

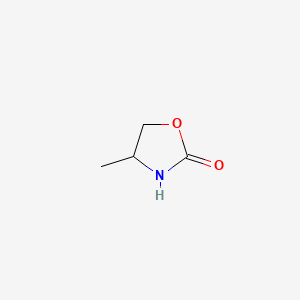

Molecular Structure Analysis

The molecular structure of this compound is based on the pyrimidine ring and its fused derivatives . The molecular weight of the compound is 338.342.Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed various synthesis methods for creating fluorinated pyrimidines and related compounds. These methods often aim to enhance the compounds' biological activities or understand their structural properties. For example, the synthesis of fluorodipyrrinones from non-fluorescent precursors has led to the creation of highly fluorescent analogs, highlighting potential applications in imaging and diagnostics (Boiadjiev et al., 2006). Similarly, the synthesis of trifluoromethylated analogues of dihydroorotic acid has been explored to investigate the influence of fluorine atoms on the compounds' biological activities (Sukach et al., 2015).

Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of synthesized fluorinated pyrimidines and pyrimidinone derivatives have been a significant area of research. Studies have shown that these compounds exhibit potent activity against various bacterial and fungal strains. For instance, a series of pyrimidine derivatives were synthesized and tested for their antibacterial and antifungal activities, revealing promising results against specific pathogens (Baldaniya & Patel, 2009).

Anticancer and Anti-inflammatory Properties

Research on fluorinated pyrimidines and their derivatives has also focused on evaluating their anticancer and anti-inflammatory properties. Compounds such as 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and tested for their potential antitumor and anti-5-lipoxygenase activities, indicating their relevance in developing new therapeutic agents (Rahmouni et al., 2016). Additionally, the creation of novel pyrimidine-pyridine hybrids has shown significant anti-inflammatory activity and reduced ulcerogenic liability, suggesting a promising direction for designing safer anti-inflammatory drugs (Abdelgawad et al., 2018).

Imaging and Diagnostic Applications

Some fluorinated pyrimidines and their derivatives have been investigated for their potential applications in imaging and diagnostics. The synthesis and properties of strongly fluorescent fluorodipyrrinones, for example, highlight the possibility of using such compounds as cholephilic fluorescence and MRI imaging agents, particularly for probing liver and biliary metabolism (Boiadjiev et al., 2006).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned, many pyrimidine and fused pyrimidine derivatives exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Safety and Hazards

The specific safety and hazard information for this compound is not available in the retrieved data. It’s important to note that this product is not intended for human or veterinary use and is for research use only.

Future Directions

Properties

IUPAC Name |

13-fluoro-5-(6-methylpyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2/c1-11-2-3-12(8-20-11)17(24)22-7-6-15-14(10-22)18(25)23-9-13(19)4-5-16(23)21-15/h2-5,8-9H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPGURIXOZQZAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2607748.png)

![N-[(4-Tert-butyl-1-hydroxycyclohexyl)methyl]-2-chloroacetamide](/img/structure/B2607753.png)

![2-((4-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2607757.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2607760.png)

![3-[4-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]chromen-2-one](/img/structure/B2607762.png)

![3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2607763.png)

![N-(2-methoxyethyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2607764.png)

![4-chloro-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2607766.png)

![7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2607768.png)